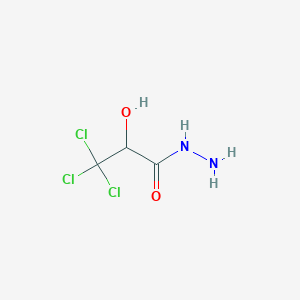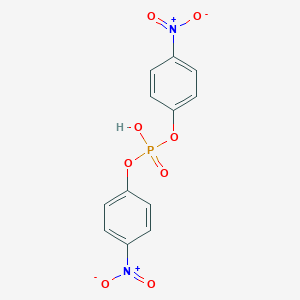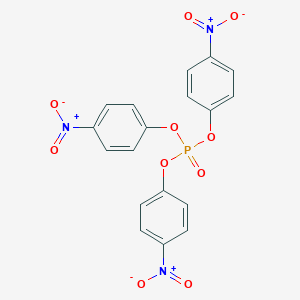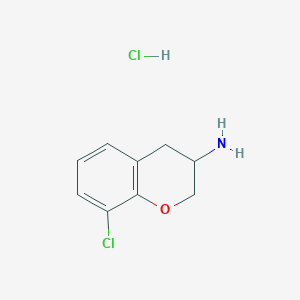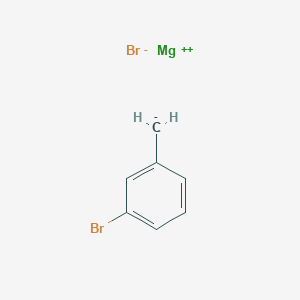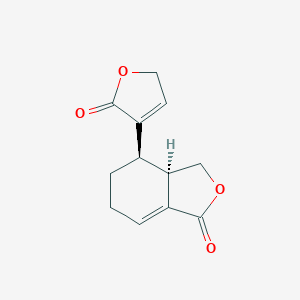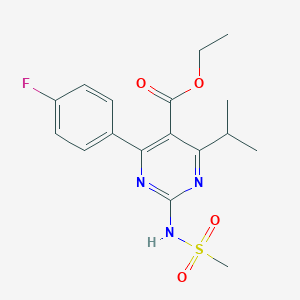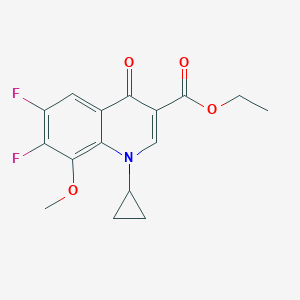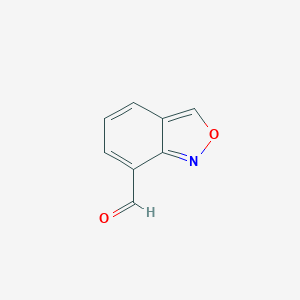
2-(Styrylsulfonyl)acetic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Tetrahydro-4H-1,4-thiazin-3-one 1,1-dioxides : Methyl (styrylsulfonyl)acetate, a related compound, is used as a building block for synthesizing 2,3,5,6-tetrahydro-4H-1,4-thiazin-3-one 1,1-dioxides and their derivatives (Takahashi & Yuda, 1996).
Biotechnological Processes : Hydroxyalkylammonium salts derived from organylsulfanyl(sulfonyl)acetic acids can stimulate beneficial bacteria, yeasts, and fungi, aiding in biotechnological processes like fodder production, citric acid production, barley sprouting, etc. (Mirskova et al., 2008).
Anti-HIV-1 Activity : The 2-sulfonyl-4-chloroanilino moiety in pyrrolyl aryl sulfones, which can be derived from styrylsulfonyl compounds, exhibits potent anti-HIV-1 activity (Artico et al., 1996).
Catalysis in Esterification : Sulfonic acid-functionalized mesoporous benzene-silica shows high efficiency in catalyzing the esterification of acetic acid with ethanol, indicating its potential in chemical synthesis (Yang et al., 2005).
Dehydration of Acetic Acid : In polyphenylsulfone-based membranes, the incorporation of silica nanoparticles improves the dehydration of acetic acid, suggesting applications in membrane technology (Jullok et al., 2016).
Pyrolysis Bio-Oil Upgrading : Propylsulfonic acid derivatised SBA-15 catalysts, related to styrylsulfonyl compounds, effectively upgrade pyrolysis bio-oil via acetic acid esterification, showing potential in biofuel production (Manayil et al., 2016).
Propiedades
IUPAC Name |
2-[(E)-2-phenylethenyl]sulfonylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c11-10(12)8-15(13,14)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,12)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOXFTGMNJJABC-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Styrylsulfonyl)acetic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

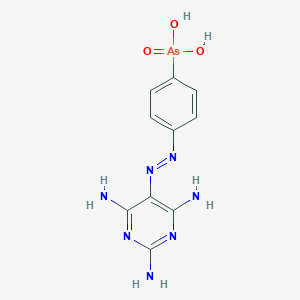
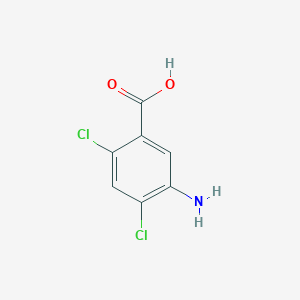
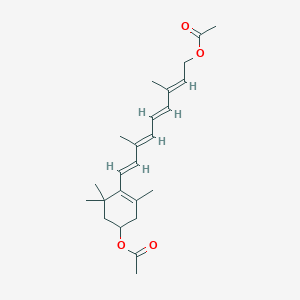
![3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol](/img/structure/B21863.png)
